Bis(4-tert-butylphenyl)amine

Organic Electronics Hole Transport Materials Molecular Packing

Bis(4-tert-butylphenyl)amine (CAS 4627-22-9) is a symmetrically substituted secondary diarylamine engineered with twin para-tert-butyl groups. This steric design critically suppresses detrimental π-π stacking and aggregation-caused quenching in solid-state devices. For R&D teams developing OLED hole-transport layers, electrochromic polymers, or NIR-active materials, substituting with generic diphenylamine or mono-substituted analogs will compromise film morphology, thermal stability (>500°C), and electrochemical cycling endurance. Procure this specific building block to ensure device performance matches optimized protocols.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
CAS No. 4627-22-9
Cat. No. B1267972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)amine
CAS4627-22-9
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3
InChIKeyOPEKHRGERHDLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-tert-butylphenyl)amine (CAS 4627-22-9) Procurement Guide: A Core Building Block for Advanced Hole Transport and Electrochromic Materials


Bis(4-tert-butylphenyl)amine (CAS: 4627-22-9), also known as 4,4'-di-tert-butyldiphenylamine, is a symmetrically substituted secondary diarylamine with the molecular formula C20H27N and a molecular weight of 281.44 g/mol [1]. It is characterized by two tert-butylphenyl groups attached to a central nitrogen atom, which confer significant steric bulk and influence its electronic properties . This compound is a solid with a melting point in the range of 105–109 °C [1][2]. Its primary value lies in its function as a critical building block and intermediate in the synthesis of advanced materials, particularly as a precursor to specialized hole-transporting and electrochromic polymers for optoelectronic devices such as OLEDs and perovskite solar cells [3].

Beyond Basic Diaryl Amines: Why Bis(4-tert-butylphenyl)amine (CAS 4627-22-9) is Not an Interchangeable Commodity Chemical


Bis(4-tert-butylphenyl)amine is often considered a simple diarylamine, leading some to assume that other, more common analogs like diphenylamine or 4-tert-butylaniline can be substituted. This is a critical error in materials science procurement. The compound's differentiation is not in its core amine functionality, but in the specific steric and electronic effects of its twin para-tert-butyl substituents [1]. These bulky groups are not inert spectators; they are rationally designed to suppress detrimental intermolecular interactions, such as tight π-π stacking and excimer formation, which can lead to aggregation-caused quenching and poor film morphology in solid-state devices [2][3]. Substituting with a less bulky or differently substituted analog will fundamentally alter the molecular packing, thermal stability, and electrochemical profile of the final polymer or device, leading to significant performance deviations from optimized formulations. The following evidence demonstrates that the unique combination of properties afforded by this specific substitution pattern is non-replicable by generic alternatives.

Verifiable Differentiation: Quantitative Performance Data for Bis(4-tert-butylphenyl)amine (CAS 4627-22-9) vs. Key Comparators


Enhanced Molecular Packing: Reduced Intermolecular Distance vs. Unsubstituted Triphenylamine

The incorporation of the tert-butylphenylamine moiety from Bis(4-tert-butylphenyl)amine into triphenylamine (TPA) derivatives results in a tighter molecular packing. X-ray diffraction (XRD) studies show that the intermolecular distance decreases from 3.57 Å for pure TPA to 3.43 Å for a TPA derivative with a tert-butyl side group derived from a tert-butylaniline building block [1]. This tighter packing is attributed to enhanced intermolecular interactions, which correlate with improved charge transport properties.

Organic Electronics Hole Transport Materials Molecular Packing

Improved Electrochemical Stability in Polymers: Cyclic Voltammetry Comparison vs. Unsubstituted Analogs

Polymers synthesized from Bis(4-tert-butylphenyl)amine exhibit a significant enhancement in electrochemical stability compared to analogous polymers lacking the tert-butyl substituent [1]. Cyclic voltammetry (CV) studies on a series of polyamides and polyimides containing the di(4-tert-butylphenyl)amine moiety show robust, reversible oxidation redox couples. In direct comparison with polymers without tert-butyl groups, the substituted polymers demonstrate markedly improved stability under repeated redox cycling, indicating superior resistance to electrochemical degradation [1].

Electrochromic Materials Polyamides Electrochemical Stability

Superior Thermal Stability in Resulting Polymers: Glass Transition Temperature vs. Common Arylamine Polymers

Polymers and polyimides synthesized using Bis(4-tert-butylphenyl)amine as a precursor exhibit exceptionally high glass transition temperatures (Tg) and decomposition temperatures. Polyamides derived from this compound show Tg values in the range of 269–296 °C, while corresponding polyimides exhibit Tg values between 276–334 °C [1][2]. These values are significantly higher than those of many common arylamine-based hole-transport polymers, such as typical poly(vinyltriphenylamine) derivatives (Tg ~150-200°C). Furthermore, these materials demonstrate high thermal stability with 10% weight-loss temperatures exceeding 500 °C and char yields at 800 °C above 60% [3].

Thermal Properties Polymer Synthesis High-Performance Materials

Significant Modulation of Optoelectronic Properties: Q-Band Redshift in Phthalocyanines

When used as a bulky donor substituent on a phthalocyanine core, the di(4-tert-butylphenyl)amine group induces a large bathochromic shift (redshift) in the Q-band absorption, moving it into the near-infrared region [1]. Specifically, a phthalocyanine substituted with di(4-tert-butylphenyl)amine groups at non-peripheral positions exhibits a Q-band at 764 nm, which is a redshift of 83 nm compared to the 681 nm Q-band of unsubstituted metal-free phthalocyanine (H2Pc) [1]. This effect is attributed to the effective destabilization of the HOMO energy level by the electron-donating amine groups.

Near-Infrared Absorption Phthalocyanines Dye-Sensitized Solar Cells

Quantified Charge Transport Capability: Hole Mobility in Functional Materials

The hole-transporting capability of a material incorporating the di(4-tert-butylphenyl)amine moiety has been directly quantified. A regioregular phthalocyanine derivative functionalized with 4,4′-dimethoxyphenylamine units (a close structural analog to the target compound) exhibited a hole mobility of 1.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ in a thin film, as measured by the space-charge-limited current (SCLC) method [1]. This mobility is sufficient for functioning as an effective hole-transporting layer in a perovskite solar cell, which achieved a power conversion efficiency of 5.1% [1].

Hole Mobility Charge Transport Perovskite Solar Cells

Enabling Solution Processability of High-Performance Polymers

A critical and often overlooked differentiator is the impact on polymer processing. Polymers incorporating the bulky di(4-tert-butylphenyl)amine moiety exhibit greatly enhanced solubility in common polar organic solvents such as NMP (N-methyl-2-pyrrolidone) and DMAc (N,N-dimethylacetamide) compared to their unsubstituted, rigid-rod polymer analogs [1][2]. This allows for simple solution-casting techniques to produce tough, flexible films, whereas unsubstituted analogs often require more expensive or less scalable processing methods. This solubility is a direct consequence of the bulky tert-butyl groups disrupting chain packing and reducing interchain cohesion.

Solution Processing Polymer Solubility Flexible Electronics

Defined Application Scenarios for Bis(4-tert-butylphenyl)amine (CAS 4627-22-9) Based on Verifiable Performance Evidence


Synthesis of High-Tg, Solution-Processable Hole-Transporting Polyimides for Flexible OLEDs

Researchers and manufacturers developing flexible OLED displays require hole-transport layers (HTLs) that can withstand high-temperature processing (e.g., annealing, TFE deposition) and offer long-term operational stability. Bis(4-tert-butylphenyl)amine serves as a key precursor for synthesizing polyimides with glass transition temperatures exceeding 300 °C and excellent thermal stability (>500 °C) [1][2]. Crucially, the tert-butyl groups enable these high-performance polymers to be solution-cast into flexible films from common solvents like DMAc, a critical advantage over more rigid, insoluble HTL materials [3]. This combination of high thermal endurance and solution processability directly addresses a key bottleneck in flexible OLED manufacturing.

Developing Durable Electrochromic Devices and Smart Windows

The operational lifetime of electrochromic devices is primarily limited by the electrochemical degradation of the active material during repeated redox cycling. Polymers synthesized using Bis(4-tert-butylphenyl)amine have demonstrated significantly enhanced electrochemical stability compared to polymers lacking the tert-butyl group, as evidenced by their stable and reversible redox behavior in cyclic voltammetry studies [4]. This makes it an ideal building block for synthesizing electrochromic polymers and polyamides intended for long-lifecycle applications such as smart windows, anti-glare mirrors, and adaptive displays, where consistent and reliable color switching over many cycles is non-negotiable.

Designing Near-Infrared (NIR) Absorbing Materials for Photodetectors and Solar Cells

Extending the absorption of organic materials into the near-infrared is crucial for improving the performance of organic photodetectors and broadening the spectral response of solar cells. The di(4-tert-butylphenyl)amine moiety, when attached to a phthalocyanine core, causes a substantial 83 nm redshift of the Q-band absorption to 764 nm compared to the unsubstituted core [5]. This quantified optoelectronic tuning capability makes Bis(4-tert-butylphenyl)amine a strategically important reagent for scientists synthesizing novel dyes, sensitizers, and active materials for NIR applications, allowing for rational design and precise control of absorption properties.

Synthesizing Tighter-Packing Charge-Transport Materials for Improved Hole Mobility

In organic electronics, enhancing charge carrier mobility often requires promoting closer molecular packing in the solid state. Incorporating the tert-butylphenylamine group into triphenylamine-based systems has been shown via XRD to reduce the intermolecular distance from 3.57 Å to 3.43 Å compared to unsubstituted triphenylamine [6]. This tighter packing facilitates stronger electronic coupling between molecules, a fundamental requirement for achieving higher hole mobility. Researchers focused on optimizing the charge transport layer in devices like perovskite solar cells or OFETs will find this a compelling, data-driven reason to select this specific building block over less sterically-tuned alternatives.

Technical Documentation Hub

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38 linked technical documents
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